

# Foundational Studies on Tremorogenesis: A Tale of Two Compounds

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## Compound of Interest

Compound Name: Lon 954  
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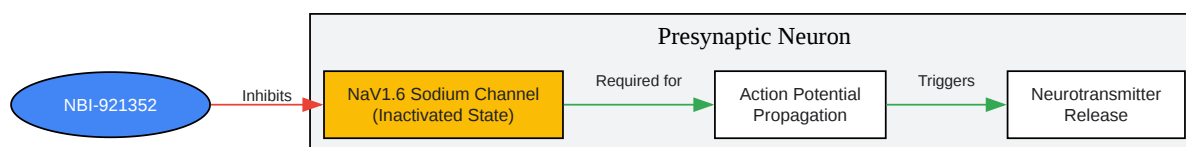
This technical guide delves into the foundational studies concerning tremorogenesis, with a focus on the term "**Lon 954**." Initial research reveals a likely point of confusion between a historical tremor-inducing agent, LON-954, and a modern pharmaceutical compound, NBI-921352, where tremor has been observed as a side effect in preclinical studies. This guide will first elucidate the distinct nature of these two molecules and then provide a detailed analysis of the available scientific data for each, adhering to the requested format for researchers, scientists, and drug development professionals.

## Part 1: NBI-921352 (Formerly XEN901) and Tremor as a Preclinical Observation

NBI-921352 is a novel, first-in-class, selective inhibitor of the NaV1.6 sodium channel.<sup>[1][2][3]</sup> It has been investigated for the treatment of SCN8A-developmental epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.<sup>[1][2]</sup> While the primary focus of its development is anti-seizure efficacy, preclinical studies have noted tremor as a potential side effect at high concentrations.

## Mechanism of Action of NBI-921352

NBI-921352 is a potent and state-dependent inhibitor of the NaV1.6 sodium channel, showing a strong preference for the inactivated state of the channel.[2][3] This mechanism allows it to selectively target hyperactive neurons, a hallmark of epilepsy. Its selectivity for NaV1.6 over other sodium channel isoforms is a key feature of its design.[1][2]



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Mechanism of action of NBI-921352.

## Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data for NBI-921352 from preclinical studies.

Table 1: Potency and Selectivity of NBI-921352[1][2][4]

Channel Isoform	IC <sub>50</sub> (μM)	Selectivity Ratio (vs. NaV1.6)
hNaV1.6	0.051	-
hNaV1.1	39	756x
hNaV1.2	6.9	134x
hNaV1.7	14	276x
hNaV1.3, hNaV1.4, hNaV1.5	>30	>583x

Table 2: Efficacy of NBI-921352 in a Rat Seizure Model[1]

Seizure Model	Endpoint	ED50 (mg/kg)	95% Confidence Interval
Rat DC-MES	Prevention of GTC with hindlimb-extension	3.7	2.3–7.6

Table 3: Adverse Behavioral Signs in Preclinical Models[1][5]

Compound	Lowest Plasma Concentration Associated with Abnormal Behavioral Signs (Tremor, Ataxia, Hypoactivity)
NBI-921352	Noted at "sufficiently high" plasma concentrations
Carbamazepine	Noted
Phenytoin	Noted
Lacosamide	Noted

## Experimental Protocols

### In Vitro Electrophysiology for Potency and Selectivity:[4]

- Cell Line: HEK-293 cells heterologously expressing human NaV channel isoforms (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, and hNaV1.7).
- Method: Automated patch-clamp techniques were used to measure the inhibitory concentration 50% (IC50) of NBI-921352 on each channel isoform.
- Data Analysis: The IC50 values were calculated from at least three biological replicates.

### In Vivo Seizure Model (Rat DC-MES Assay):[1]

- Animal Model: Wild-type Sprague Dawley rats.

- Procedure: A direct-current electrical stimulus was used to induce maximal electroshock seizures (MES).
- Drug Administration: NBI-921352 was administered orally.
- Endpoint: The ability of NBI-921352 to prevent generalized tonic-clonic seizures (GTC) with hindlimb-extension was assessed in a dose-dependent manner.
- Data Analysis: The effective dose 50% (ED50) was calculated.

#### Behavioral Observations in Preclinical Models:[\[5\]](#)

- Animal Models: Mice and rats.
- Procedure: Animals were observed by trained scientists for the first 30 minutes after dosing and again at the time of the assay (2 hours post-dose).
- Observed Signs: Signs of abnormal behavior, including tremor, ataxia, and hypoactivity, were noted.
- Correlation: The lowest plasma concentration at which these behavioral signs were observed was recorded for each compound tested.

## Clinical Trial Status and Reported Adverse Events

NBI-921352 has progressed to Phase 2 clinical trials for the treatment of SCN8A-DEE and adult focal-onset seizures.[\[1\]\[6\]\[7\]\[8\]](#) While early studies suggested that NBI-921352 was generally well-tolerated, a Phase 2 trial in adult patients with focal onset seizures failed to demonstrate a meaningful reduction in seizure frequency, and further development for this indication was halted.[\[6\]\[9\]](#) Detailed, publicly available data on the incidence of tremor in human subjects from these trials is limited.

## Part 2: LON-954 - A Historical Tremor-Inducing Agent

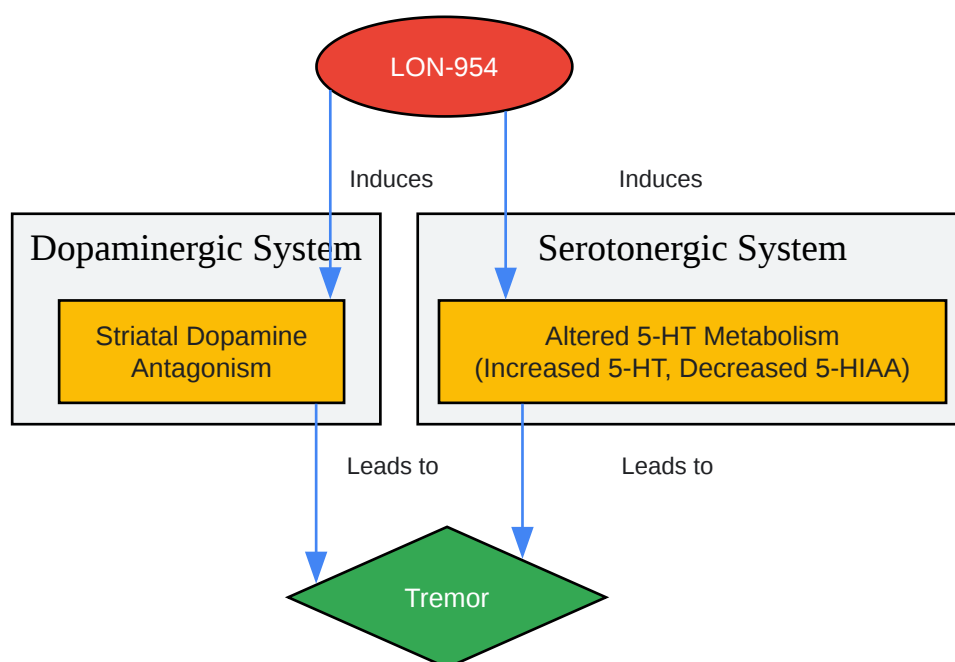
LON-954, with the chemical name N-carbamoyl-2-(2,6-dichlorophenyl) acetamide hydrochloride, is a compound that has been historically studied for its ability to induce tremors

in animal models.[10] This research, primarily from the 1980s and 1990s, aimed to understand the neurochemical basis of tremors.

## Mechanism of Tremorogenesis of LON-954

Studies on LON-954 have implicated both the dopaminergic and serotonergic systems in its tremor-inducing effects.

- **Dopaminergic System:** The tremor produced by LON-954 in mice is potentiated by both typical and atypical neuroleptics, suggesting an involvement of striatal dopamine antagonism.[11] The most effective potentiating agents were those with selective action at dopamine receptors.[11]
- **Serotonergic System:** In rats, LON-954 was found to alter the metabolism of 5-hydroxytryptamine (5-HT), or serotonin.[10] The drug increased 5-HT content in the tuberculum olfactorium and basal ganglia while decreasing 5-hydroxyindoleacetic acid (5-HIAA) levels.[10] Furthermore, pretreatment with p-chlorophenylalanine, a 5-HT synthesis inhibitor, prevented LON-954 from inducing tremors, indicating a direct role for serotonin in this process.[10]



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Proposed pathways for LON-954-induced tremor.

## Quantitative Data from LON-954 Studies

Table 4: Tremor Characteristics Induced by LON-954 in Rats[10]

Dosage (mg/kg, IP)	Onset of Tremor	Duration of Tremor	Frequency of Tremor
5, 10, 20	Within 2 minutes	30-45 minutes	16 Hz

## Experimental Protocols

Tremor Induction and Measurement in Rats:[10]

- Animal Model: Rats.
- Drug Administration: LON-954 was administered intraperitoneally (IP) at doses of 5, 10, and 20 mg/kg.
- Tremor Assessment: The presence, onset, duration, and frequency of tremors were observed and recorded.

Neurochemical Analysis of 5-HT and 5-HIAA:[10]

- Procedure: Following the administration of LON-954, brain regions including the tuberculum olfactorium, basal ganglia, and medulla oblongata were dissected.
- Analysis: The levels of 5-HT and its metabolite, 5-HIAA, were measured in these brain regions to assess changes in serotonin metabolism.

## Conclusion

In summary, the query regarding "foundational studies on **Lon 954** tremorogenesis" encompasses two distinct areas of research. The historical compound, LON-954, is a valuable tool for studying the neurochemical basis of tremor, with evidence pointing to the involvement of both the dopaminergic and serotonergic systems. In contrast, the modern antiepileptic drug candidate, NBI-921352, a selective NaV1.6 sodium channel inhibitor, has shown tremor as a

dose-limiting side effect in preclinical animal models. For drug development professionals, the preclinical tremor signal with NBI-921352 underscores the importance of careful dose-escalation studies and monitoring for motor side effects in clinical trials of novel ion channel modulators. The distinct mechanisms of tremor induction by LON-954 and the potential for tremor as a side effect of NBI-921352 highlight the complex and multifaceted nature of tremorogenesis.

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